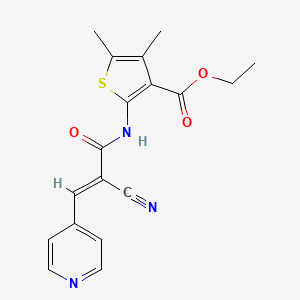
(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound behaves in chemical reactions. This can include its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It could also involve understanding its behavior under different conditions .Scientific Research Applications
Facile Synthesis Methods and Chemical Reactivity
Research highlights facile synthesis methods for creating polyfunctional pyrazolyl substituted and pyrazolofused pyridines, utilizing similar compounds as starting points for complex reactions. These methods enable the development of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and fused pyridines, showcasing the compound's utility in synthesizing diverse chemical structures with potential applications in materials science and pharmaceuticals (Latif et al., 2003).
Antioxidant and Anti-Inflammatory Properties
A study focused on the synthesis and evaluation of a series of novel compounds for in vitro antioxidant and in vivo anti-inflammatory activities. The findings indicate that certain derivatives exhibit significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications for managing oxidative stress and inflammation-related conditions (Madhavi & Sreeramya, 2017).
Unexpected Chemical Reactions
The compound has also been a subject of studies investigating unexpected chemical reactions, such as cycloaddition reactions. These findings contribute to a deeper understanding of its chemical behavior and reactivity, which is crucial for developing novel synthetic strategies and materials (Bourhis & Vercauteren, 1994).
Computational Studies and Material Properties
Computational studies have explored the molecular structure, electronic properties, and potential applications of similar compounds in materials science. These investigations provide insights into the electronic descriptors, molecular electrostatic potential, and non-linear optical properties, which are pertinent for the design of new materials with specific electronic and optical functionalities (Singh, Rawat, & Sahu, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-4-24-18(23)15-11(2)12(3)25-17(15)21-16(22)14(10-19)9-13-5-7-20-8-6-13/h5-9H,4H2,1-3H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMSCOIZOGGJV-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

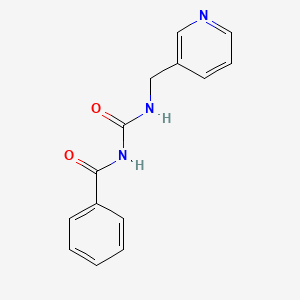
![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
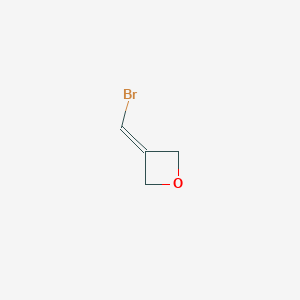
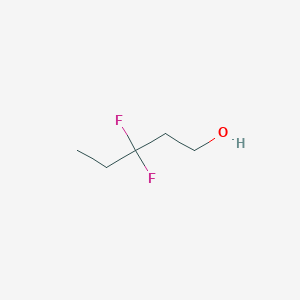
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
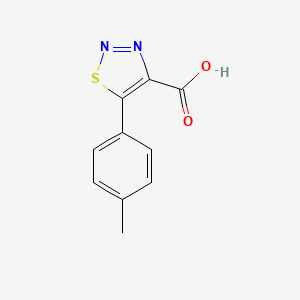
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
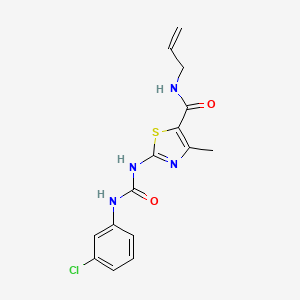
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)
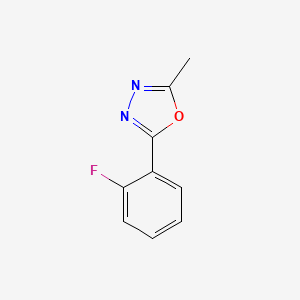
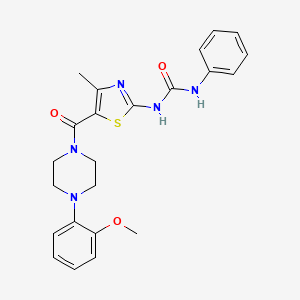
![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)